Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H18Br2F2N2O2. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Mode of Action
It’s known that carbamates typically work by interacting with their targets and causing conformational changes . These changes can affect the normal functioning of the target, leading to various downstream effects.
Biochemical Pathways
Carbamates are generally involved in a wide range of biochemical processes, including enzyme inhibition and protein binding .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of carbamates with their targets can lead to a variety of cellular responses, depending on the specific target and the nature of the interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound are generally proprietary and may involve specialized equipment and conditions to optimize yield and purity. The process usually includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, alkylating agents, and oxidizing or reducing agents. The reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1S)-1-(3,6-dibromo-2-pyridinyl)-2-(3,5-difluorophenyl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-2-(1-piperazinyl)ethyl-, 1,1-dimethylethyl ester
- Carbamic acid, (2,5-dibromo-3-thienyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester is unique due to its specific dibromo substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
tert-butyl N,N-dibromocarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br2NO2/c1-5(2,3)10-4(9)8(6)7/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXLLRXVLYZWSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282293 | |
Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
358365-86-3 | |
Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358365-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.